

Spectroscopic and Spectrometric Characterization of Hop-Derived Bitter Acids: A Technical Guide

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Compound of Interest

Compound Name: *Humulinic acid*

Cat. No.: *B1200402*

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Abstract: This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for key hop-derived bitter acids, with a focus on humulone as a representative alpha-acid, due to the limited availability of public data for **humulinic acid**. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It includes tabulated spectroscopic data, detailed experimental protocols for nuclear magnetic resonance (NMR) and mass spectrometry (MS), and workflow diagrams to facilitate understanding and replication of these analytical techniques.

Introduction

Humulinic acid is a degradation product of humulone, a prominent alpha-acid found in the hop plant (*Humulus lupulus*). The alpha-acids, including humulone, cohumulone, and adhumulone, are renowned for imparting the characteristic bitterness to beer and have been the subject of research for their potential biological activities.^{[1][2]} The structural elucidation and quantification of these compounds are heavily reliant on modern spectroscopic and spectrometric techniques. While specific, publicly available spectroscopic data for **humulinic acid** is scarce, the analytical methodologies are well-established for its parent compound, humulone. This guide will leverage data available for humulone to provide a representative technical overview.

Spectroscopic Data of Humulone

The following tables summarize the ^1H and ^{13}C NMR spectral data for humulone, a compound closely related to **humulinic acid**. This data is crucial for the structural identification and verification of this class of compounds.

Table 1: ^1H NMR Spectroscopic Data for Humulone

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
18.87	s	1H	Enolic OH
5.10	t	2H	=CH-
3.15	d	4H	-CH ₂ -
2.80	m	1H	-CH(CH ₃) ₂
2.10	d	2H	-CH ₂ -CO
1.70	s	12H	=C(CH ₃) ₂
1.00	d	6H	-CH(CH ₃) ₂

Note: Data compiled from representative spectra of alpha-acids.[3] Actual chemical shifts may vary slightly depending on the solvent and instrument frequency.

Table 2: ^{13}C NMR Spectroscopic Data for Humulone

Chemical Shift (δ) ppm	Carbon Type	Assignment
210.0	C=O	Ketone
195.0	C=O	Enone
175.0	C-OH	Enolic Carbon
135.0	=CH	Vinylic CH
120.0	=C	Vinylic C
105.0	C	Quaternary Carbon
45.0	CH	-CH(CH ₃) ₂
30.0	CH ₂	-CH ₂ -
25.0	CH ₃	=C(CH ₃) ₂
20.0	CH ₃	-CH(CH ₃) ₂

Note: This is a representative spectrum based on data for cohumulone, a closely related alpha-acid.^[4] Assignments are illustrative.

Mass Spectrometry Data of Humulone

Mass spectrometry is a pivotal technique for determining the molecular weight and fragmentation pattern of a compound. For humulone, electrospray ionization (ESI) is a commonly employed technique.

Table 3: Mass Spectrometry Data for Humulone

m/z (Negative Ion Mode)	Interpretation
361	[M-H] ⁻ (Deprotonated molecule)
317	[M-H - 44] ⁻ (Loss of CO ₂)
303	[M-H - 58] ⁻ (Loss of C ₃ H ₆ O)
291	[M-H - 70] ⁻ (Loss of C ₅ H ₁₀)

Note: Fragmentation data is based on ESI-MS/MS analysis of humulone.[5][6] The exact fragmentation pattern can be influenced by the collision energy.

Experimental Protocols

The following sections detail generalized protocols for the NMR and Mass Spectrometry analysis of hop-derived bitter acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation and purity assessment.

Materials and Equipment:

- High-field NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvents (e.g., Chloroform-d, Methanol-d₄, DMSO-d₆)
- Internal standard (e.g., Tetramethylsilane - TMS)
- Purified sample of the hop acid

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.
- Internal Standard: Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).
- Spectrometer Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for the desired nuclei (^1H and ^{13}C).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can range from 8 to 64 depending on the sample concentration.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- Data Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight, elemental composition, and fragmentation pattern of the analyte, as well as to quantify its presence in a mixture.

Materials and Equipment:

- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

- Mass spectrometer with an ESI or similar soft ionization source (e.g., Q-TOF, Orbitrap)[5]
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Formic acid or ammonium formate (as mobile phase additives)
- Purified sample or extract containing the hop acid

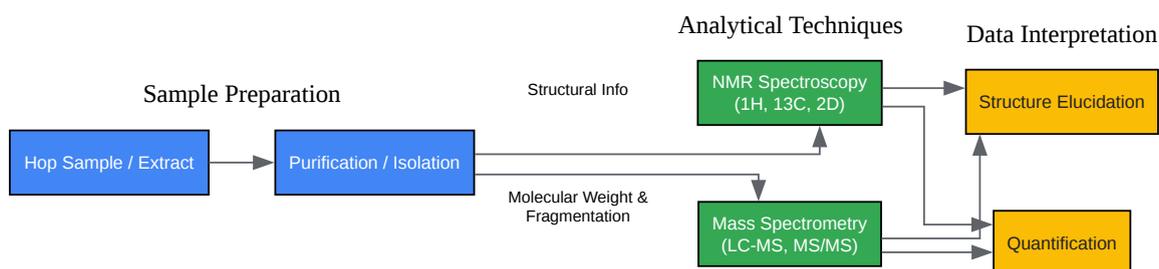
Procedure:

- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1-10 µg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[6]
- LC Method Development:
 - Equilibrate the C18 column with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
 - Inject the sample onto the column.
 - Develop a gradient elution method to achieve good separation of the compound of interest from other components in the sample.
- MS Parameter Optimization:
 - Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and source temperature, to achieve maximum signal intensity for the analyte.[7]
 - Perform the analysis in both positive and negative ion modes to determine which provides better sensitivity. For hop acids, negative ion mode is often preferred.[6][7]
- Data Acquisition:
 - Acquire full scan MS data to identify the molecular ion peak ($[M-H]^-$ or $[M+H]^+$).
 - Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and fragmenting it in the collision cell to obtain a characteristic fragmentation pattern.[5]

- Data Analysis:
 - Determine the accurate mass of the molecular ion to calculate the elemental formula.
 - Analyze the fragmentation pattern to gain structural information.
 - For quantitative analysis, create a calibration curve using standards of known concentrations and use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity.[6]

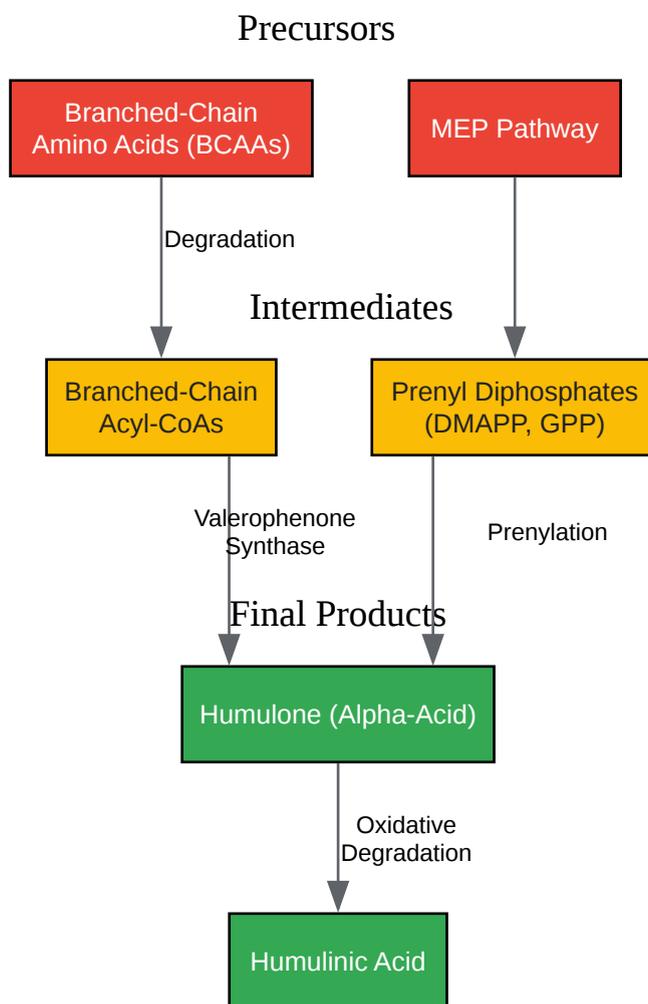
Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis of hop-derived bitter acids.



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Caption: General workflow for the spectroscopic analysis of hop-derived compounds.



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Caption: Simplified biosynthetic and degradation pathway of humulone.[8][9]

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